ω-Agatoxin IVA (trifluoroacetate salt)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ω-Agatoxin IVA is a natural peptide first isolated from the venom of funnel spiders. It selectively and irreversibly blocks P-type calcium channels (IC50 <1 nM), high voltage-activated channels first discovered in Purkinje cells. ω-Agatoxin IVA also blocks N-type calcium channels at micromolar concentrations.

Wissenschaftliche Forschungsanwendungen

Neurotoxin Effects on Neuronal Networks

ω-Agatoxin IVA impacts neuronal networks differently depending on their origin. In murine frontal cortex and spinal cord-derived neuronal networks, it alters spontaneous action potential firing. This is attributed to its role as a P/Q-type Ca²⁺ channel blocker, influencing presynaptic neurotransmitter release and action potential generation. Notably, spinal cord networks are more sensitive to this toxin than frontal cortex networks (Knaack et al., 2013).

Synthesis and Characterization

ω-Agatoxin IVA has been synthesized through solid-phase and solution procedures. Its structure, including 48 amino acids and 8 cysteine residues, has been studied for insights into its interaction with calcium channels. Specific synthesis methods have been developed, considering the importance of certain residues like tryptophan for binding to channel pores (Najib et al., 1996; Nishio et al., 1993).

Binding Site Localization in Brain

Using biotin-conjugated ω-agatoxin IVA, researchers have identified its binding sites in mouse brain slices, particularly on the somata of various neurons and dendrites of Purkinje cells. This work aids in understanding the spatial distribution of P/Q-type calcium channels in the central nervous system (Nakanishi et al., 1995).

Autonomic Neurotransmission

Studies have shown that ω-agatoxin IVA does not significantly affect autonomic neurotransmission in various animal models, suggesting that P-type Ca²⁺ channels, if present, have a minor role in neurotransmitter release in the peripheral autonomic nervous system (Lundy & Frew, 1994).

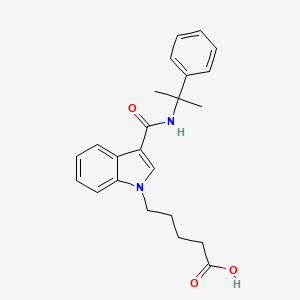

Molecular Structure Analysis

The molecular structure of ω-agatoxin IVA has been determined using NMR spectroscopy, revealing a short triple-stranded antiparallel beta-sheet and three loops. This structure provides insights into toxin-channel interactions and the discrimination of different subtypes of calcium channels (Kim et al., 1995).

Excitotoxicity and Neuroprotective Potential

Research indicates that ω-agatoxin IVA does not reduce excitotoxicity induced by various agents in neuron-enriched cerebral cortical cultures. This challenges the notion that inhibitors of glutamate release, like ω-agatoxin IVA, are necessarily neuroprotective (Lustig et al., 1996).

P-Type Calcium Channels in Neurons

ω-Agatoxin IVA has been crucial in elucidating the role of P-type calcium channels in neurons, particularly in the context of neurotransmitter release and synaptic transmission. This research aids in understanding the functional diversity of calcium channels in various neuronal types (Tottene et al., 1996).

Impact on Synaptic Transmission

Research on ω-agatoxin IVA analogs demonstrates their potential in modulating synaptic transmission by affecting P/Q-type voltage-gated calcium channels. Such studies contribute to the development of novel therapeutic agents targeting synaptic transmission (Pringos et al., 2012).

Eigenschaften

Molekularformel |

C217H360N68O60S10 · CF3COOH |

|---|---|

Molekulargewicht |

5316.3 |

InChI |

InChI=1S/C217H360N68O60S10.C2HF3O2/c1-21-111(11)168-206(337)247-115(15)174(305)254-128(48-28-34-70-219)185(316)268-144(89-167(303)304)193(324)266-141(86-119-59-61-121(289)62-60-119)181(312)246-94-159(293)250-127(55-41-77-236-216(230)231)183(314)271-147-10 |

InChI-Schlüssel |

DQSAHIRUVHYDFU-MWIVDHNXSA-N |

SMILES |

[H]N[C@@H](CCCCN)C(N[C@@H](CCCCN)C(N[C@@H](CCCCN)C(N[C@H](C(N[C@]([C@H](CC)C)([H])C(N[C@H](C(N[C@@H](CCCCN)C(N[C@H](C(N[C@H](C(NCC(N[C@@H](CCCNC(N)=N)C(N[C@H](C(N[C@@H](CCCCN)C(N[C@H](C(NCC(NCC(N[C@]([C@@H](C)O)([H])C(N1CCC[C@H]1C(N[C@H](C2=O)CSSC[C@H](N3 |

Synonyme |

ω-Aga IVa; SNX-290 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.